molecular formula C10H15N B12867066 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Katalognummer: B12867066
Molekulargewicht: 149.23 g/mol
InChI-Schlüssel: KPOXOQSHRKSHLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound with a unique structure that combines a cyclopentene ring with a pyrrole ring

Vorbereitungsmethoden

The synthesis of 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 2-methylcyclopent-1-en-1-yl with a suitable pyrrole precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bond of the cyclopentene ring, leading to the formation of various addition products.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be compared with other similar compounds, such as:

    1-(2-Methylcyclopent-1-en-1-yl)ethanone: This compound has a similar cyclopentene ring but differs in the functional group attached to it.

    2-Methylcyclopent-1-en-1-ylamine: This compound has an amine group instead of a pyrrole ring.

    1-(2-Methylcyclopent-1-en-1-yl)propane: This compound has a propane chain attached to the cyclopentene ring.

The uniqueness of this compound lies in its combination of a cyclopentene ring with a pyrrole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H15N

Molekulargewicht

149.23 g/mol

IUPAC-Name

1-(2-methylcyclopenten-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h2-3H,4-8H2,1H3

InChI-Schlüssel

KPOXOQSHRKSHLN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CCC1)N2CC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.